N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide

Description

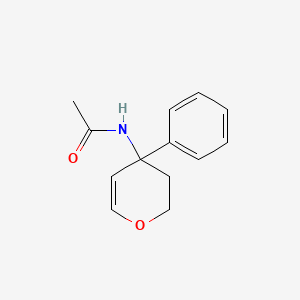

N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide is an acetamide derivative featuring a 4-phenyl-substituted dihydropyran ring. The dihydropyran moiety introduces conformational rigidity and a cyclic ether oxygen, which can influence solubility and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

N-(4-phenyl-2,3-dihydropyran-4-yl)acetamide |

InChI |

InChI=1S/C13H15NO2/c1-11(15)14-13(7-9-16-10-8-13)12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3,(H,14,15) |

InChI Key |

OMKCTLLKPXGHOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1(CCOC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide typically involves the following steps:

Formation of 3,4-Dihydro-2H-pyran: This can be achieved through an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers, catalyzed by first and second-generation Grubbs’ catalysts.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

Acetamide Formation: The final step involves the acylation of the pyran ring with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts such as molecular iodine can be used to facilitate the synthesis under solvent-free conditions at ambient temperature .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyran ring, leading to the formation of pyran-2-one derivatives.

Reduction: Reduction reactions can convert the pyran ring to a tetrahydropyran ring.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products

Oxidation: Pyran-2-one derivatives.

Reduction: Tetrahydropyran derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Material Science: It is explored for its potential use in the development of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic/Heterocyclic Core

N-[6-(Hydroxyiminomethyl)-2-methoxy-3,4-dihydro-2H-pyran-4-yl]acetamide ()

- Structural Differences: Contains a hydroxyiminomethyl (-CH=N-OH) and methoxy (-OCH₃) group on the dihydropyran ring.

- Compared to the phenyl group in the target compound, these substituents may alter electronic distribution and metabolic stability .

N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide and Chlorinated Derivatives ()

- Structural Differences: Features a pyrazole-substituted phenyl ring or chlorinated phenolic acetamides (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide).

- Pyrazole groups introduce hydrogen-bonding sites, which could improve target binding in biological systems compared to the dihydropyran system .

Carbazole-Linked Acetamides ()

- Example : N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide.

- Structural Differences : Incorporates a carbazole moiety, a polyaromatic system with extended π-conjugation.

- Impact: The carbazole’s planar structure may enhance intercalation with biological macromolecules (e.g., DNA or enzymes), differing from the dihydropyran’s non-planar, oxygen-containing ring .

Benzothiazole Derivatives ()

- Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide.

- Structural Differences : Contains a benzothiazole ring with a trifluoromethyl (-CF₃) group.

- Impact : The electron-withdrawing -CF₃ group improves metabolic resistance, while the benzothiazole core offers fluorescence properties, which are absent in the dihydropyran-based compound .

Physicochemical Properties

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|---|

| N-(4-Phenyl-dihydropyran-4-yl)acetamide | Dihydropyran | Phenyl | ~245.3 | ~2.1 | Moderate (DMSO) |

| N-(3-Chloro-4-hydroxyphenyl)acetamide | Phenolic ring | -Cl, -OH | 200.6 | ~1.8 | High (PBS) |

| N-[3-(Carbazol-9-yl)phenyl]acetamide | Carbazole | Carbazole-carbonyl | ~384.4 | ~3.5 | Low (aqueous) |

| N-(6-CF₃-benzothiazole-2-yl)acetamide | Benzothiazole | -CF₃, phenyl | ~340.3 | ~3.2 | Moderate (EtOH) |

*Predicted using fragment-based methods.

Key Observations :

- The dihydropyran core in the target compound provides moderate lipophilicity (LogP ~2.1), balancing solubility and membrane permeability.

- Chlorinated derivatives () exhibit lower LogP due to polar -OH/-Cl groups, favoring aqueous solubility.

- Carbazole and benzothiazole derivatives show higher LogP, suggesting better blood-brain barrier penetration but poorer solubility .

Biological Activity

N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide is a compound of interest due to its potential biological activities. Research has indicated various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a dihydropyran moiety that is known for its versatility in medicinal chemistry. The presence of the phenyl group and acetamide functionality contributes to its biological profile.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and related compounds:

The compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

2. Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound possess cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction | |

| HeLa (cervical cancer) | 20 | Cell cycle arrest at G1 phase |

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

3. Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines:

This activity highlights the compound's potential in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant antibacterial activity with an MIC of 0.5 µg/mL, suggesting its potential for treating resistant strains.

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving multiple cancer cell lines, this compound derivatives were tested for cytotoxicity. Results indicated that certain derivatives reduced cell viability by over 70% at concentrations below 50 µM, warranting further investigation into their mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.